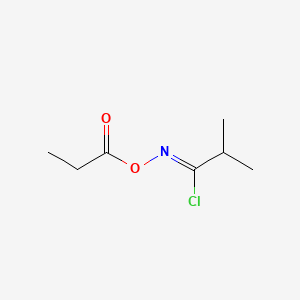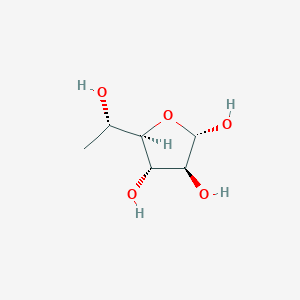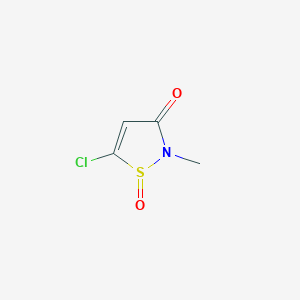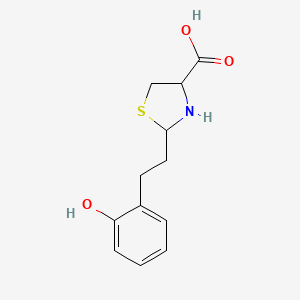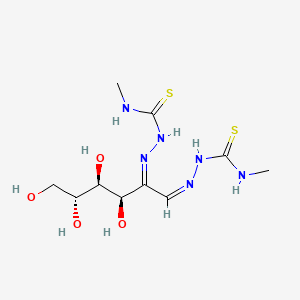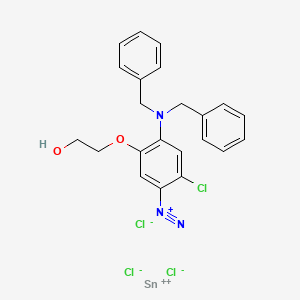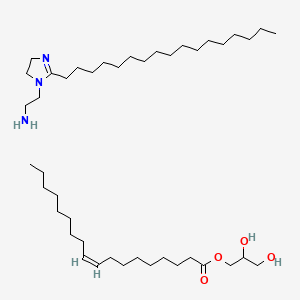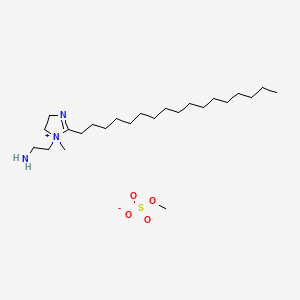
2-(Dicyclopentylamino)ethyl benzilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dicyclopentylamino)ethyl benzilate hydrochloride is a chemical compound with the molecular formula C26H33NO3·HCl It is a derivative of benzilic acid and is known for its unique chemical structure, which includes a dicyclopentylamino group and an ethyl benzilate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclopentylamino)ethyl benzilate hydrochloride typically involves the esterification of benzilic acid with 2-(dicyclopentylamino)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dicyclopentylamino)ethyl benzilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzilic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzilate derivatives.
Applications De Recherche Scientifique
2-(Dicyclopentylamino)ethyl benzilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of 2-(Dicyclopentylamino)ethyl benzilate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways and influence cellular functions, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)ethyl benzilate hydrochloride
- 2-(Dimethylamino)ethyl benzilate hydrochloride
- 2-(Diphenylamino)ethyl benzilate hydrochloride
Uniqueness
2-(Dicyclopentylamino)ethyl benzilate hydrochloride is unique due to its dicyclopentylamino group, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
102516-83-6 |
|---|---|
Formule moléculaire |
C26H34ClNO3 |
Poids moléculaire |
444.0 g/mol |
Nom IUPAC |
2-(dicyclopentylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C26H33NO3.ClH/c28-25(26(29,21-11-3-1-4-12-21)22-13-5-2-6-14-22)30-20-19-27(23-15-7-8-16-23)24-17-9-10-18-24;/h1-6,11-14,23-24,29H,7-10,15-20H2;1H |
Clé InChI |
JRHXXLYGZLBPSM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N(CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4CCCC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



